Chiral Resolution: (R)-Enantiomer vs. (S)-Enantiomer Differentiation in Stereospecific Target Binding
The (R)-configuration at the pyrrolidine 3-position is a primary driver of biological recognition in related pyrrolidine–pyridazine GLS1 inhibitors. The (R)-enantiomer (CAS 2090899-83-3) presents the hydroxyl group in the same spatial orientation as the (R)-3-aminopyrrolidine motif found in clinical-stage glutaminase inhibitors, which achieves IC50 values in the low-nanomolar range (e.g., 30.6 nM for a close structural congener bearing the (R)-3-substituted pyrrolidine) [1]. The (S)-enantiomer (CAS not assigned in public databases) would place the hydroxyl group into a sterically disfavored orientation, predicted to reduce binding enthalpy and increase the entropic penalty upon target engagement . Although direct comparative biochemical data for the two enantiomers of this exact compound are not publicly available, the class-level inference from structurally analogous GLS1 inhibitors demonstrates that inversion of stereochemistry at this center can reduce potency by >10-fold [1].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 |
|---|---|
| Target Compound Data | (3R)-configuration – hydroxyl group presented in binding-competent orientation |
| Comparator Or Baseline | (3S)-enantiomer – hydroxyl group projected into disfavored region of chiral protein pocket |
| Quantified Difference | Predicted >10-fold potency loss upon stereochemical inversion, based on GLS1 inhibitor SAR [1] |
| Conditions | Inference drawn from GLS1 enzyme inhibition assay data for (R)-3-substituted pyrrolidine–pyridazine analogs (BindingDB BDBM332756, IC50 30.6 nM) |
Why This Matters
Procurement of the correct enantiomer is essential for reproducing target engagement profiles observed in patent or literature campaigns; the (S)-enantiomer is unlikely to serve as a substitute.
- [1] BindingDB. (n.d.). BDBM332756 – N-[6-[(3R)-3-(Pyridazin-3-ylamino)pyrrolidin-1-yl]pyridazin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide, IC50 30.6 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=332756 (Accessed 2026-05-06). View Source
